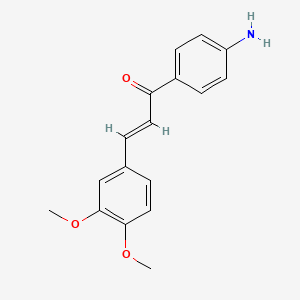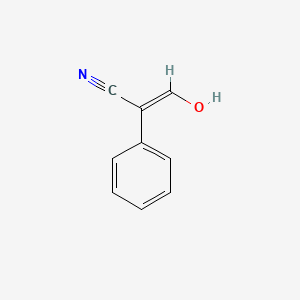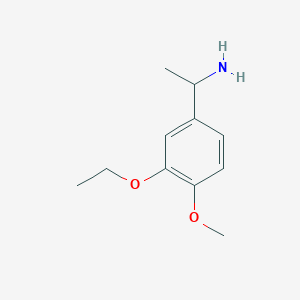
1-(3-Ethoxy-4-methoxyphenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethoxy-4-methoxyphenyl)ethanamine is a chemical compound with the molecular formula C12H19NO4S and a molecular weight of 273.35 . It is used as an intermediate in the synthesis of Apremilast, an oral phosphodiesterase 4 inhibitor used in the treatment of psoriatic arthritis .
Molecular Structure Analysis
The InChI code for 1-(3-Ethoxy-4-methoxyphenyl)ethanamine is1S/C12H19NO4S/c1-4-17-12-7-9 (5-6-11 (12)16-2)10 (13)8-18 (3,14)15/h5-7,10H,4,8,13H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
1-(3-Ethoxy-4-methoxyphenyl)ethanamine is a solid at room temperature . . The melting point is between 119.0 to 123.0 °C . It is soluble in methanol .Aplicaciones Científicas De Investigación
Synthesis of Apremilast
Apremilast: is an oral medication used for the treatment of certain types of psoriasis and psoriatic arthritis. “1-(3-Ethoxy-4-methoxyphenyl)ethanamine” serves as a key intermediate in the synthesis of Apremilast. The compound is involved in processes that are cost-effective, scalable, and utilize commercial reagents without the need for classical chiral separation .
Chiral Building Blocks
The compound can be used as a chiral building block in organic synthesis. Its structure allows for the introduction of chirality into more complex molecules, which is crucial in the pharmaceutical industry where the chirality of a drug can affect its efficacy and safety .
Material Science
In material science, this compound could potentially be used in the development of new polymers or coatings with specific properties, such as increased durability or chemical resistance. Its phenyl ring structure may contribute to the rigidity and thermal stability of materials .
Diagnostic Imaging
Stable isotope-labeled versions of “1-(3-Ethoxy-4-methoxyphenyl)ethanamine” can be used in clinical diagnostic imaging. Isotopes are crucial for imaging techniques like PET scans, which help in the diagnosis and monitoring of diseases .
Environmental Standards
Isotope-labeled compounds are also used as standards in environmental pollution studies. They help in the detection of pollutants in air, water, soil, and food, contributing to environmental safety and regulations .
Catalysis
The compound may be used in catalytic processes, such as the Pictet-Spengler reaction, which is a chemical reaction that synthesizes tetrahydroisoquinoline derivatives. These derivatives are important in the synthesis of various natural products and pharmaceuticals .
Chemical Synthesis
It can be utilized in the synthesis of complex organic molecules. Its presence in a reaction can influence the route and yield of the synthesis, making it a valuable tool for chemists in the development of new compounds .
Analytical Chemistry
In analytical chemistry, “1-(3-Ethoxy-4-methoxyphenyl)ethanamine” could be used as a reference compound or a reagent in the qualitative and quantitative analysis of chemical substances, aiding in the identification and measurement of compounds within a sample .
Safety and Hazards
This compound is associated with several hazards. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin .
Mecanismo De Acción
Target of Action
It is known to be a synthetic intermediate of apremilast , a selective phosphodiesterase 4 (PDE4) inhibitor . Therefore, it may interact with similar targets.
Mode of Action
As a synthetic intermediate of Apremilast, it might share similar mechanisms, which involves inhibiting the PDE4 enzyme, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells .
Biochemical Pathways
As a potential pde4 inhibitor, it could impact pathways regulated by camp, such as inflammatory response pathways .
Result of Action
As a synthetic intermediate of Apremilast, it might share similar effects, which include reducing inflammation by inhibiting the production of pro-inflammatory cytokines .
Propiedades
IUPAC Name |
1-(3-ethoxy-4-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-4-14-11-7-9(8(2)12)5-6-10(11)13-3/h5-8H,4,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWQXQKBQFMYSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624009 |
Source


|
| Record name | 1-(3-Ethoxy-4-methoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
747402-25-1 |
Source


|
| Record name | 1-(3-Ethoxy-4-methoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


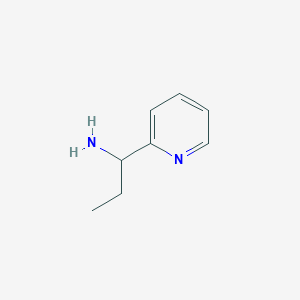

![[2,3'-Bipyridine]-5'-carboxylic acid](/img/structure/B1322730.png)
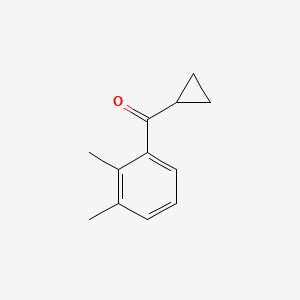
![2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide](/img/structure/B1322734.png)


